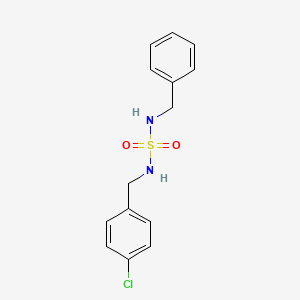

N-benzyl-N'-(4-chlorobenzyl)sulfamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

N-[(4-chlorophenyl)methylsulfamoyl]-1-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2S/c15-14-8-6-13(7-9-14)11-17-20(18,19)16-10-12-4-2-1-3-5-12/h1-9,16-17H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZKUNUDMVCXKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N Benzyl N 4 Chlorobenzyl Sulfamide

Historical and Contemporary Synthetic Routes to N-benzyl-N'-(4-chlorobenzyl)sulfamide

The synthesis of unsymmetrical N,N'-disubstituted sulfamides has historically been challenging. Traditional methods often rely on the sequential reaction of amines with sulfuryl chloride (SO₂Cl₂). However, this approach is frequently complicated by the formation of symmetrical sulfamides as byproducts and the instability of the intermediate sulfamoyl chloride, especially under basic conditions which can lead to the formation of sulfonated imines and subsequent polymerization. nih.gov

Contemporary synthetic chemistry has introduced more robust and efficient methods. Among these, Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry has emerged as a particularly powerful tool for the synthesis of unsymmetrical sulfamides. nih.govamazonaws.comresearchgate.netchemrxiv.orgscispace.com This methodology allows for a practical and efficient process to prepare these compounds, overcoming many of the limitations of older methods. nih.gov The SuFEx approach is characterized by its mild reaction conditions and operational simplicity, as reactions can often be performed without the strict exclusion of water or oxygen. nih.govamazonaws.com

A plausible contemporary route to this compound using the SuFEx methodology would involve a two-step, one-pot sequence. This begins with the formation of a sulfamoyl fluoride (B91410) intermediate from a primary amine, which is then reacted with a second, different primary amine to yield the desired unsymmetrical sulfamide (B24259).

The successful synthesis of this compound hinges on the strategic selection and preparation of its precursor molecules. In the context of the SuFEx methodology, the key precursors are benzylamine (B48309), 4-chlorobenzylamine (B54526), and a suitable sulfur(VI) electrophile, such as sulfuryl fluoride (SO₂F₂) or a shelf-stable SO₂F₂ surrogate like [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) or an imidazolium (B1220033) derivative. nih.govamazonaws.comresearchgate.netchemrxiv.org

The general strategy involves the initial reaction of one of the primary amines, for instance, benzylamine, with the SO₂F₂ surrogate to form the corresponding N-benzylsulfamoyl fluoride intermediate. This intermediate is then reacted in situ with 4-chlorobenzylamine.

Table 1: Key Precursor Molecules for the Synthesis of this compound

| Precursor Molecule | Role in Synthesis |

|---|---|

| Benzylamine | First primary amine, forms the N-benzylsulfamoyl fluoride intermediate. |

| 4-Chlorobenzylamine | Second primary amine, reacts with the intermediate to form the final product. |

The choice of which amine to use in the first step can be strategic. While the reaction is generally robust, the electronic properties of the amines can influence reactivity.

Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the SuFEx-based synthesis of this compound, several parameters can be fine-tuned.

The first step, the formation of the N-benzylsulfamoyl fluoride, is typically carried out at low temperatures (e.g., 0 °C) in a suitable solvent like acetonitrile (B52724) or dichloromethane. rsc.org The subsequent reaction with 4-chlorobenzylamine is often performed at a slightly elevated temperature to drive the reaction to completion. A study on the synthesis of N,N'-dibenzylsulfamide showed that the reaction of a sulfamoyl fluoride with benzylamine in acetonitrile at 50 °C for 4 hours can lead to a quantitative yield. nih.gov

The addition of a base is often beneficial in the second step to neutralize the hydrofluoric acid (HF) byproduct and to enhance the nucleophilicity of the second amine. nih.gov Various organic and inorganic bases have been shown to be effective, including 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine, and potassium carbonate. nih.gov The choice of base can be critical; for instance, DBU has been shown to provide excellent yields in the synthesis of related sulfamides. nih.gov

Table 2: Optimization Parameters for the Synthesis of this compound via SuFEx

| Parameter | Investigated Conditions | Optimal Condition |

|---|---|---|

| Solvent | Acetonitrile, Dichloromethane, Toluene, DMF | Acetonitrile nih.gov |

| Temperature | 0 °C to 80 °C | 50 °C for the second step nih.gov |

| Base | DBU, Triethylamine, Potassium Carbonate, Pyridine | DBU (stoichiometric amount) nih.gov |

| Reaction Time | 1 to 24 hours | 4 hours for the second step nih.gov |

While the SuFEx reaction itself is often considered a "click" reaction and may not require a catalyst in the traditional sense, the use of a stoichiometric amount of base is critical for achieving high yields. nih.gov

Achieving high yield and purity is a primary goal in any synthetic procedure. For the synthesis of this compound, several techniques can be employed.

One of the key advantages of the SuFEx methodology is that it often produces clean reactions with high yields, minimizing the need for extensive purification. nih.govamazonaws.comresearchgate.netchemrxiv.org However, standard purification techniques are still important for obtaining a highly pure product. Most impurities from the SuFEx reaction can be removed through a simple aqueous workup. amazonaws.comchemrxiv.org

For further purification, column chromatography on silica (B1680970) gel is a common and effective method. amazonaws.comrsc.org The choice of eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) would be optimized to achieve good separation of the product from any unreacted starting materials or byproducts. amazonaws.com

Crystallization is another powerful technique for purification, particularly if the product is a solid. rochester.edu This can be achieved by dissolving the crude product in a minimal amount of a hot solvent in which it is sparingly soluble and then allowing it to cool slowly. rochester.edu The choice of solvent is critical and would need to be determined experimentally.

The purity of the final product would be assessed using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). rsc.orgresearchgate.netresearchgate.netmdpi.comnih.govmdpi.com

Synthesis of Analogues and Derivatives of this compound for Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. annualreviews.orgtandfonline.comnih.govnih.govrsc.orgresearchgate.netresearchgate.net The synthesis of analogues and derivatives of this compound allows for a systematic investigation of the pharmacophore.

The two benzyl (B1604629) groups in this compound offer ample opportunities for targeted structural modifications. These modifications can probe the importance of steric, electronic, and lipophilic properties for biological activity.

Substituents can be introduced onto the phenyl rings of either or both benzyl groups. For example, electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) can be introduced at various positions (ortho, meta, para) to modulate the electronic character of the rings. nih.gov The size and lipophilicity of the substituents can also be varied to explore the steric and hydrophobic requirements of the binding site of a biological target.

Table 3: Examples of Targeted Structural Modifications at the Benzyl Moieties

| Modification | Rationale for SAR Studies |

|---|---|

| Introduction of electron-donating groups (e.g., -OCH₃, -CH₃) | To investigate the effect of increased electron density on the aromatic rings. |

| Introduction of electron-withdrawing groups (e.g., -NO₂, -CF₃) | To investigate the effect of decreased electron density on the aromatic rings. nih.gov |

| Variation of substituent position (ortho, meta, para) | To probe the spatial requirements of the binding pocket. |

| Introduction of halogen atoms (e.g., -F, -Br) | To modulate lipophilicity and introduce potential halogen bonding interactions. |

These modifications can be achieved by using appropriately substituted benzylamines as starting materials in the synthetic sequence described in section 2.1.

The sulfamide linkage itself is a key structural feature that can be modified to explore its role in biological activity. The hydrogen bond donor and acceptor properties of the N-H groups of the sulfamide are often critical for interaction with biological targets.

One strategy for diversification is the N-alkylation or N-arylation of one or both of the sulfamide nitrogens. This would eliminate the hydrogen bond donating capacity of the modified nitrogen and introduce steric bulk around the sulfamide core. Such modifications can be achieved by reacting the parent sulfamide with an appropriate alkyl or aryl halide in the presence of a base. researchgate.netnsf.gov

Another approach is to replace the sulfamide group with a bioisosteric equivalent, such as a sulfonamide or a reversed sulfonamide. While this would result in a different class of compound, it can provide valuable information about the importance of the specific geometry and electronic properties of the sulfamide linker.

The synthesis of trisubstituted sulfamides can also be achieved using the SuFEx methodology by employing a secondary amine in the second step of the reaction sequence. nih.gov This allows for the introduction of a third substituent on one of the nitrogen atoms, further exploring the chemical space around the sulfamide core.

Asymmetric Synthesis Approaches for Chiral this compound Analogues

The development of asymmetric synthetic routes to produce enantiomerically pure or enriched chiral molecules is a cornerstone of modern medicinal and materials chemistry. While specific methodologies for the asymmetric synthesis of chiral analogues of this compound are not extensively detailed in current literature, several advanced strategies employed for structurally related sulfamides and sulfonamides provide a robust framework for accessing these chiral targets. These approaches primarily focus on the introduction of chirality either at a stereogenic sulfur center, through atropisomerism (axial chirality), or by modification of the molecule to incorporate new stereocenters. Key strategies include transition-metal catalysis, organocatalysis, and the use of chiral reagents.

Catalytic Enantioselective N-Allylation for Axially Chiral Sulfonamides

One prominent strategy for inducing chirality in sulfonamide frameworks involves the creation of N-C axial chirality due to restricted rotation around the N-C bond. nih.govmdpi.com Palladium-catalyzed enantioselective N-allylation, often referred to as the Tsuji-Trost allylation, has been successfully applied to secondary sulfonamides bearing sterically demanding substituents on the nitrogen atom. nih.gov This method has proven effective for synthesizing rotationally stable N-C axially chiral N-allylated sulfonamides. nih.govmdpi.com

In a representative study, secondary sulfonamides featuring a 2-arylethynyl-6-methylphenyl group on the nitrogen atom were subjected to N-allylation with allyl acetate. nih.gov The reaction, catalyzed by a chiral palladium complex, proceeded with good to excellent enantioselectivity. nih.govmdpi.com The catalyst system typically involves a palladium precursor and a chiral ligand, such as the (S,S)-Trost ligand. nih.gov

Table 1: Palladium-Catalyzed Asymmetric N-Allylation of Secondary Sulfonamides

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| N-(2-arylethynyl-6-methylphenyl)sulfonamide | (S,S)-Trost ligand-(allyl-PdCl)2 | Reasonable | Up to 92% | nih.gov |

This approach demonstrates the potential to create chiral analogues of this compound where chirality arises from restricted bond rotation rather than a traditional stereocenter.

Organocatalytic Enantioselective Modifications

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of transition metals. ntu.edu.sgnih.gov Several organocatalytic methods have been developed for the enantioselective modification of sulfonamides and related sulfur-containing compounds.

N-Heterocyclic Carbene (NHC) Catalysis: A carbene-catalyzed method has been disclosed for the highly enantioselective modification of sulfonamides to produce phthalidyl sulfonamides. ntu.edu.sgrsc.org This reaction proceeds under mild conditions and exhibits a broad substrate scope with good to excellent yields and enantioselectivities. ntu.edu.sg The process involves the reaction of sulfonamides with phthalaldehyde derivatives in the presence of a chiral NHC catalyst. ntu.edu.sg Experimental and computational studies suggest the reaction proceeds via a stepwise addition pathway, where non-covalent interactions, such as cation-π interactions, are crucial for achieving high enantioselectivity. ntu.edu.sgrsc.org

Pentanidium Catalysis: Another innovative organocatalytic approach involves the enantioselective S-alkylation of sulfenamides to synthesize chiral sulfilimines, which are aza-analogues of sulfoxides. nih.govresearchgate.net This transition-metal-free method utilizes pentanidiums as chiral cationic catalysts. nih.gov The reaction demonstrates exclusive chemoselectivity for the sulfur atom over the nitrogen atom and provides a wide range of enantioenriched aryl and alkyl sulfilimines in excellent yields and with high enantiocontrol. nih.gov The mild conditions and tolerance for various functional groups make this method suitable for late-stage functionalization of complex molecules. nih.gov

Table 2: Organocatalytic Asymmetric Synthesis of Sulfonamide Derivatives and Analogues

| Reaction Type | Catalyst | Substrates | Product Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Phthalidyl Derivatization | Chiral N-Heterocyclic Carbene (NHC) | Sulfonamides, Phthalaldehydes | Phthalidyl Sulfonamides | Good to Excellent | Good to Excellent | ntu.edu.sg |

Asymmetric Synthesis via Chiral Reagents and Auxiliaries

The use of stoichiometric chiral reagents or auxiliaries is a classic and reliable method for asymmetric synthesis. In the context of sulfur-containing compounds, enantiopure N-H oxaziridines have been employed for the enantioselective synthesis of sulfinamidines via electrophilic amination of sulfenamides. chemrxiv.org Sulfinamidines are promising chiral building blocks in drug discovery. chemrxiv.org This approach involves the transfer of a nitrogen atom from the chiral oxaziridine (B8769555) to the sulfenamide (B3320178) substrate, resulting in an enantiomerically enriched product. chemrxiv.org The resulting primary sulfinamidines have shown remarkable configurational stability. chemrxiv.org

While this method has not been directly applied to this compound, it represents a viable pathway for synthesizing chiral analogues by targeting the sulfur atom to create a stereocenter. The development of such strategies is crucial as the introduction of chiral sulfur stereogenic centers can significantly enhance the structural diversity and modulate the physicochemical properties of drug candidates. nih.govnih.gov

Computational and Theoretical Studies on N Benzyl N 4 Chlorobenzyl Sulfamide

Molecular Modeling and Conformational Analysis of N-benzyl-N'-(4-chlorobenzyl)sulfamide

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of this compound and how its shape influences its properties and biological activity. These studies explore the molecule's flexibility and the different spatial arrangements it can adopt.

Table 1: Representative Dihedral Angles in Sulfonamide Derivatives

| Dihedral Angle | Typical Range (degrees) | Significance |

|---|---|---|

| C-S-N-C | 60 to 90 | Influences the relative orientation of the aromatic rings |

| S-N-C-C (benzyl) | -180 to 180 | Determines the position of the benzyl (B1604629) group |

Note: The values in this table are illustrative and based on studies of similar sulfonamide-containing compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic distribution and reactivity of this compound. nih.govepstem.net

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical calculations, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

In sulfonamide derivatives, the HOMO is often localized on the electron-rich aromatic rings and the sulfonamide group, while the LUMO is typically distributed over the aromatic systems. nih.gov The presence of the electron-withdrawing chlorine atom on one of the benzyl rings would be expected to lower the energy of the LUMO and potentially influence the HOMO-LUMO gap.

Table 2: Calculated Frontier Molecular Orbital Energies for a Model Sulfonamide

| Molecular Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.5 | Electron-donating ability |

| LUMO | -1.2 | Electron-accepting ability |

Note: These values are hypothetical and serve as an illustrative example based on typical DFT calculations for similar organic molecules.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on the surface of a molecule and predicting its sites for electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the sulfonyl group and the nitrogen atoms, indicating their susceptibility to electrophilic attack. Regions of positive potential (typically colored blue) would be found around the hydrogen atoms attached to nitrogen, highlighting their potential as hydrogen bond donors. The aromatic rings will also exhibit regions of negative potential above and below the plane of the rings due to the π-electron clouds. researchgate.net

Ligand-Protein Docking Studies with this compound

Ligand-protein docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For a molecule like this compound, docking studies would involve placing the molecule into the active site of a target protein and evaluating the potential binding modes based on a scoring function. researchgate.net The scoring function estimates the binding affinity by considering factors such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

Table 3: Potential Intermolecular Interactions in Ligand-Protein Docking of this compound

| Type of Interaction | Molecular Groups Involved | Potential Protein Residues |

|---|---|---|

| Hydrogen Bonding | Sulfonamide N-H | Asp, Glu, Ser, Thr (acceptors) |

| Sulfonamide S=O | Arg, Lys, His (donors) | |

| Hydrophobic Interactions | Benzyl and 4-chlorobenzyl rings | Leu, Val, Ile, Phe, Trp |

| Metal Coordination | Sulfonamide group | Zn2+ (in metalloenzymes) |

Prediction of Potential Biological Targets and Binding Sites

The prediction of biological targets is a critical first step in elucidating the pharmacological potential of a compound. Based on the structural motifs present in this compound—namely the central sulfamide (B24259) core and the flanking benzyl and 4-chlorobenzyl groups—several classes of proteins can be postulated as potential biological targets. Sulfonamide and sulfamide moieties are well-known pharmacophores that target a range of enzymes, including carbonic anhydrases, kinases, and proteases. mdpi.comnih.govresearchgate.net

Molecular docking simulations are a primary tool for predicting the binding affinity of a ligand to a protein target. In the absence of direct experimental data for this compound, docking studies on structurally related molecules can provide valuable insights. For instance, the general binding mode of sulfonamides to carbonic anhydrases involves the coordination of the sulfonamide group to the zinc ion in the active site. nih.govnih.govresearchgate.net The aromatic portions of the molecule, analogous to the benzyl and 4-chlorobenzyl groups, typically engage in hydrophobic and van der Waals interactions with residues lining the active site cavity. nih.gov

Similarly, protein kinases are another plausible target class. Type II kinase inhibitors, for example, often possess a hydrophobic head and a hydrogen-bonding moiety, a pattern that can be recognized in the structure of this compound. scirp.orgresearchgate.net The benzyl and chlorobenzyl groups could occupy the hydrophobic pockets within the kinase domain, while the sulfamide group could form key hydrogen bonds. nih.gov

Serine proteases also represent a potential target class, where the sulfonyl group of related inhibitors is known to interact with the catalytic triad (B1167595) in the active site. nih.govwikipedia.orgresearchgate.net The aromatic side chains of the inhibitor often form crucial interactions that contribute to binding affinity and selectivity.

To illustrate the potential binding interactions, a hypothetical docking scenario can be constructed based on studies of similar compounds. The following table summarizes potential biological targets and the key binding site residues that would likely be involved in the interaction with this compound.

| Potential Biological Target Class | Key Binding Site Features | Plausible Interacting Residues (Examples from Homologous Proteins) |

| Carbonic Anhydrases | Hydrophobic pocket adjacent to a catalytic zinc ion. | Thr199, Thr200, Pro202 |

| Protein Kinases (Type II) | Adenine-binding region and an adjacent allosteric pocket. | Hinge region residues, DFG motif residues |

| Serine Proteases | Catalytic triad (Ser, His, Asp) within a defined active site cleft. | Gly193, Ser195, Trp215 |

Analysis of Binding Modes and Key Intermolecular Interactions

A detailed analysis of the binding mode of this compound with its potential targets reveals the specific intermolecular interactions that would stabilize the ligand-protein complex. These interactions are fundamental to the molecule's affinity and specificity.

Hydrogen Bonding: The sulfamide moiety is a potent hydrogen bond donor and acceptor. The N-H groups can act as donors, while the sulfonyl oxygens can act as acceptors. In the context of an enzyme active site, these groups are likely to form hydrogen bonds with backbone amides or the side chains of polar amino acids such as serine, threonine, and asparagine. researchgate.net Studies on related sulfonamides have consistently highlighted the critical role of these hydrogen bonds in anchoring the ligand to the protein. nih.govacs.org

Hydrophobic Interactions: The benzyl and 4-chlorobenzyl groups are predominantly hydrophobic and are expected to engage in favorable hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine within the binding pocket. researchgate.net The burying of these hydrophobic surfaces away from the aqueous solvent is a significant driving force for ligand binding. nih.gov

Pi-Stacking and Pi-Alkyl Interactions: The aromatic nature of the benzyl and 4-chlorobenzyl rings allows for pi-stacking interactions with the aromatic side chains of phenylalanine, tyrosine, and tryptophan. nih.gov These interactions, where the pi-orbitals of the aromatic rings overlap, contribute significantly to binding affinity. Additionally, pi-alkyl interactions can occur between the aromatic rings and the alkyl portions of amino acid side chains.

Halogen Bonding and Other Interactions: The chlorine atom on the 4-chlorobenzyl group can participate in halogen bonding, an interaction where the halogen atom acts as an electrophilic species and interacts with a nucleophilic partner, such as a backbone carbonyl oxygen. nih.gov The chloro-substituent can also enhance binding through favorable interactions within hydrophobic pockets. nih.govnih.gov

The following table summarizes the key predicted intermolecular interactions for this compound within a hypothetical binding pocket.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Protein Residues/Moieties |

| Sulfamide N-H | Hydrogen Bonding | Backbone carbonyls, Asp, Glu, Ser, Thr |

| Sulfonyl S=O | Hydrogen Bonding | Backbone N-H, Arg, Lys, Asn, Gln |

| Benzyl Ring | Hydrophobic Interactions, Pi-Stacking, Pi-Alkyl | Leu, Val, Ile, Phe, Tyr, Trp, Ala, Pro |

| 4-Chlorobenzyl Ring | Hydrophobic Interactions, Pi-Stacking, Halogen Bonding | Leu, Val, Ile, Phe, Tyr, Trp, Backbone carbonyls |

Molecular Dynamics (MD) Simulations of this compound in Biological Environments

Molecular dynamics simulations provide a computational microscope to observe the time-resolved behavior of molecules. For this compound, MD simulations can offer insights into its conformational dynamics in solution and its stability within a protein binding site.

Conformational Stability and Flexibility in Aqueous Solutions

In an aqueous environment, flexible molecules like this compound will exist as an ensemble of conformations. The central sulfamide linkage and the single bonds connecting the benzyl groups allow for considerable rotational freedom. Theoretical studies on related sulfonamides suggest that the conformation around the S-N bonds can adopt either an eclipsed or staggered arrangement, with the solvent playing a key role in determining the preferred geometry. nih.gov

MD simulations in explicit water can map the conformational landscape of the molecule. nih.govnih.gov By analyzing the trajectories, one can determine the population of different conformers and the energy barriers for interconversion. It is likely that in an aqueous solution, the molecule will adopt conformations that maximize hydrogen bonding with water molecules while minimizing the exposed hydrophobic surface area of the benzyl and chlorobenzyl groups. The flexibility of the molecule is an important determinant of its ability to adapt its shape to fit into a protein's binding site.

Dynamic Interactions within Ligand-Target Complexes

Once docked into a putative binding site, MD simulations can be used to assess the stability of the predicted binding mode and the dynamics of the key intermolecular interactions. nih.gov A stable binding mode would be characterized by the ligand remaining within the binding pocket throughout the simulation with minimal fluctuations in its position and orientation.

The following table presents a hypothetical summary of results from an MD simulation of this compound in a protein binding site, based on typical findings for similar systems.

| MD Simulation Parameter | Predicted Outcome for this compound |

| Root Mean Square Deviation (RMSD) of the Ligand | Low and stable, indicating the ligand remains in the binding pocket. |

| Hydrogen Bond Occupancy | High for key interactions involving the sulfamide group. |

| Conformational Changes in Ligand | Torsional angles of the rotatable bonds may show some flexibility but remain within a defined conformational space. |

| Binding Site Residue Fluctuations | Residues in direct contact with the ligand are expected to show reduced fluctuations compared to more distant residues. |

In Vitro Biological Activity Profiling of N Benzyl N 4 Chlorobenzyl Sulfamide

Enzyme Inhibition Assays for N-benzyl-N'-(4-chlorobenzyl)sulfamide

No studies reporting the results of enzyme inhibition assays for this compound have been identified. The evaluation of a compound's ability to inhibit specific enzymes is a critical step in understanding its mechanism of action and therapeutic potential.

Profiling Against Classes of Enzymes (e.g., Hydrolases, Transferases, Isomerases)

There is no available data on the profiling of this compound against any class of enzymes. Such profiling would involve screening the compound against a panel of enzymes to identify potential targets. For instance, related sulfonamide compounds have been investigated as inhibitors of carbonic anhydrases (a class of lyases) and proteases (a class of hydrolases).

Determination of Inhibition Constants (IC50, Ki values)

As no enzyme inhibition has been reported, there are no determined inhibition constants such as IC50 or Ki values for this compound. These values are essential for quantifying the potency of an inhibitor, with the IC50 value representing the concentration of the inhibitor required to reduce enzyme activity by 50%, and the Ki value representing the inhibition constant.

Reversibility and Irreversibility of Enzyme Inhibition

The nature of enzyme inhibition by this compound, whether reversible or irreversible, has not been studied. This would typically be investigated through kinetic assays to determine if the inhibitor forms a covalent bond with the enzyme (irreversible) or binds non-covalently (reversible).

Cellular Assay Systems for Assessing the Biological Impact of this compound

No published research was found that utilized cellular assay systems to assess the biological impact of this compound. Cellular assays are fundamental for understanding how a compound affects living cells and are a bridge between biochemical assays and in vivo studies.

Evaluation of Cellular Responses (e.g., gene expression, protein modulation)

No studies have been conducted to evaluate the cellular responses induced by this compound. Such investigations would involve techniques like transcriptomics (to measure changes in gene expression) and proteomics (to assess alterations in protein levels and modifications) to elucidate the molecular pathways affected by the compound.

Assessment of Cellular Viability and Proliferation in in vitro models

The initial characterization of a novel compound's biological activity involves assessing its impact on cell health. nih.gov Cellular viability and proliferation assays are fundamental tools in drug discovery to determine whether a compound exhibits cytotoxic effects or influences cell growth. nih.govsygnaturediscovery.com These assays are typically conducted across a panel of cell lines, representing both healthy and diseased states, to identify potential therapeutic windows and target specificities.

A variety of methods are available to measure cell viability, each relying on different cellular functions. nih.gov Common approaches include dye exclusion methods, assays based on metabolic activity, and quantification of ATP. nih.govnih.gov For instance, tetrazolium reduction assays (such as MTT, MTS, and XTT) measure the metabolic activity of viable cells by detecting the activity of mitochondrial dehydrogenases. nih.gov Another common method is the resazurin (B115843) assay, where metabolically active cells reduce the blue dye resazurin to the fluorescent pink resorufin. creative-bioarray.com Similarly, luminescent assays can quantify ATP, as the amount of ATP is directly proportional to the number of metabolically active, viable cells. sigmaaldrich.com

Proliferation assays, on the other hand, measure the rate of cell division. This can be achieved by monitoring DNA synthesis, for example, through the incorporation of labeled nucleosides like 5-bromo-2'-deoxyuridine (B1667946) (BrdU). sigmaaldrich.com Cells that have incorporated BrdU into their DNA during replication can be detected using specific antibodies. sigmaaldrich.com Another technique involves using fluorescent dyes like carboxyfluorescein succinimidyl ester (CFSE), which is progressively diluted with each cell division, allowing for the tracking of cell proliferation over time. creative-bioarray.com

To evaluate this compound, these assays would be employed to generate dose-response curves and determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) in various cell lines. This data is crucial for understanding the compound's general cytotoxicity profile and for guiding further mechanistic studies.

Antimicrobial or Antiparasitic Activity in Pre-clinical in vitro Models

Compounds containing sulfonamide and benzyl (B1604629) groups are frequently investigated for their potential antimicrobial properties. researchgate.netacu.edu.in Therefore, a key component of the in vitro profiling of this compound involves assessing its activity against a range of pathogenic microorganisms, including bacteria and fungi.

The primary method for evaluating antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov This is typically determined using broth microdilution methods. The compound would be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and potentially fungal strains (e.g., Candida albicans). nih.govmdpi.com

While specific data for this compound is not available in the public literature, studies on structurally related N-substituted derivatives of N-benzyl-4-chlorobenzenesulfonamide and other benzyl-containing compounds have shown varying degrees of antimicrobial activity. mdpi.comajphs.comnih.gov For example, some derivatives show moderate to good activity against bacterial strains. ajphs.com The presence of a chloro-substituent on the benzyl ring, as in this compound, is a feature that has been associated with enhanced antibacterial activity in other classes of sulfonamides. acu.edu.in

Similarly, the antiparasitic potential of the compound would be evaluated in vitro against relevant parasites, such as protozoa (e.g., Plasmodium falciparum, the causative agent of malaria) or helminths. nih.gov These assays measure the ability of the compound to inhibit parasite growth or viability.

The table below illustrates hypothetical MIC data for a compound like this compound, based on typical findings for related antimicrobial compounds.

| Organism | Type | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 16 |

| Escherichia coli | Gram-negative Bacteria | 32 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | >64 |

| Candida albicans | Fungus | 64 |

Mechanistic Elucidation and in Vivo Non Human Investigations of N Benzyl N 4 Chlorobenzyl Sulfamide

Identification of Molecular Targets and Pathways of N-benzyl-N'-(4-chlorobenzyl)sulfamide

Currently, there is no publicly available research detailing the molecular targets or the biological pathways affected by this compound.

No studies have been published that analyze the proteomic or metabolomic changes in cells or organisms treated with this compound.

There is no available data from transcriptomic studies, such as RNA-sequencing, to indicate how this compound may alter gene expression.

Cellular Mechanistic Studies of this compound

Detailed cellular mechanistic studies for this compound have not been reported in the scientific literature.

Information regarding the subcellular localization and trafficking of this compound is not available.

The effect of this compound on key cellular processes such as apoptosis, autophagy, and various signaling cascades has not been investigated.

Pre-clinical In Vivo Studies in Animal Models for Investigating this compound

There are no published pre-clinical in vivo studies of this compound in any animal models.

Assessment of Target Engagement in Relevant Biological Systems

No published studies were identified that assessed the specific molecular targets of this compound. There is no available data from assays such as cellular thermal shift assays (CETSA), binding affinity studies (K_d, K_i, IC₅₀), or other biophysical techniques that would confirm its direct interaction with biological targets in relevant systems.

Investigation of Biological Efficacy in Mechanistic Disease Models (e.g., pathway modulation)

There is no available information from in vivo non-human studies demonstrating the biological efficacy of this compound in any mechanistic disease models. Consequently, data on its ability to modulate specific signaling pathways, affect disease progression, or produce a therapeutic effect in animal models is not present in the current scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N Benzyl N 4 Chlorobenzyl Sulfamide and Its Analogues

Structure-Property Relationship (SPR) Investigations Relevant to Biological Context (excluding physical/chemical properties in isolation)

Impact of Structural Modifications on Ligand-Binding Thermodynamics

The interaction of a ligand, such as N-benzyl-N'-(4-chlorobenzyl)sulfamide, with its biological target is governed by thermodynamic principles. The Gibbs free energy of binding (ΔG) dictates the binding affinity and is composed of enthalpic (ΔH) and entropic (ΔS) contributions. Structural modifications to the ligand can significantly alter these thermodynamic parameters.

For N,N'-disubstituted sulfamides, key structural features that can be modified include the nature and substitution pattern of the aromatic rings (the benzyl (B1604629) and 4-chlorobenzyl moieties) and the flexibility of the sulfamide (B24259) core.

Aromatic Ring Substituents: The electronic and steric properties of substituents on the benzyl rings play a crucial role in ligand-target interactions. The 4-chloro substituent on one of the benzyl rings in the parent compound is an electron-withdrawing group that can participate in halogen bonding and other non-covalent interactions. Replacing this chlorine atom with other substituents would likely modulate binding affinity. For instance, introducing hydrogen bond donors or acceptors could lead to more favorable enthalpic contributions if the target's binding pocket has complementary features. Conversely, bulky substituents might introduce steric hindrance, negatively impacting both enthalpy and entropy.

Core Flexibility: The N-benzyl and N'-(4-chlorobenzyl) groups can adopt various conformations. The flexibility of these groups influences the conformational entropy of the ligand upon binding. Pre-organizing the ligand into a bioactive conformation can reduce the entropic penalty of binding, thereby improving affinity.

Sulfonamide Moiety: The sulfonamide group is a key functional group in many biologically active molecules, often acting as a zinc-binding group in metalloenzymes like carbonic anhydrases. vu.ltpeerj.com The thermodynamic signature of binding for sulfonamides is often characterized by a significant enthalpic contribution due to the direct coordination with the metal ion. vu.lt

An illustrative example of how modifications can impact binding thermodynamics in a related class of compounds, benzenesulfonamide (B165840) inhibitors of carbonic anhydrase, is presented in the table below. While not directly applicable to this compound, it demonstrates the principles of how subtle structural changes affect thermodynamic parameters.

| Compound Analogue | Modification | Target | Binding Affinity (Kd, nM) | ΔH (kcal/mol) | TΔS (kcal/mol) |

|---|---|---|---|---|---|

| Benzenesulfonamide | Parent Compound | Carbonic Anhydrase II | 74 | -6.5 | 3.2 |

| 4-Fluorobenzenesulfonamide | Addition of 4-Fluoro group | Carbonic Anhydrase II | 25 | -7.2 | 3.8 |

| 4-Chlorobenzenesulfonamide | Addition of 4-Chloro group | Carbonic Anhydrase II | 15 | -7.8 | 4.1 |

This table presents hypothetical data based on general trends observed for sulfonamide inhibitors of carbonic anhydrase to illustrate the impact of structural modifications on ligand-binding thermodynamics. peerj.com

Relationship between Molecular Descriptors and Cellular Permeability in in vitro models

For this compound and its analogues, key molecular descriptors influencing permeability include:

Lipophilicity (logP): This parameter describes the partitioning of a compound between an octanol (B41247) and water phase and is a crucial indicator of its ability to traverse the lipid bilayer of cell membranes. Generally, an optimal range of lipophilicity is required for good permeability. The benzyl and chlorobenzyl groups contribute significantly to the lipophilicity of the parent compound. Modifications that increase or decrease lipophilicity, such as adding or removing hydrophobic or hydrophilic substituents, would directly impact permeability.

Molecular Weight (MW): As molecular weight increases, permeability tends to decrease, particularly for passive diffusion.

Polar Surface Area (PSA): PSA is the sum of the surface areas of polar atoms in a molecule. It is a good predictor of hydrogen bonding potential and, consequently, permeability. Compounds with lower PSA generally exhibit higher permeability. The sulfamide group contributes to the PSA of the molecule.

Number of Rotatable Bonds: A higher number of rotatable bonds can be associated with lower permeability due to the entropic cost of "freezing" these bonds in a specific conformation to cross the membrane.

The interplay of these descriptors is critical. For instance, while increasing lipophilicity can enhance membrane partitioning, it may also decrease aqueous solubility, which is also necessary for absorption. The Biopharmaceutical Classification System (BCS) categorizes drugs based on their solubility and permeability. rsc.org A study on bicyclic 2-pyridone-based inhibitors showed that the incorporation of a methyl sulfonamide group improved both solubility and Caco-2 cell permeability, effectively moving a compound from BCS class IV (low solubility, low permeability) to class II (low solubility, high permeability). rsc.org

The following table illustrates how modifications to a hypothetical series of N,N'-dibenzylsulfamide analogues could affect key molecular descriptors and predicted permeability.

| Compound Analogue | Modification | logP | Molecular Weight | Polar Surface Area (Å2) | Predicted Permeability |

|---|---|---|---|---|---|

| N,N'-dibenzylsulfamide | Parent Analogue | 3.5 | 276.36 | 57.6 | Moderate |

| This compound | Addition of 4-Chloro group | 4.2 | 310.80 | 57.6 | Moderate to High |

| N-benzyl-N'-(4-hydroxybenzyl)sulfamide | Replacement of Chloro with Hydroxy | 3.2 | 292.36 | 77.8 | Low to Moderate |

| N,N'-bis(4-chlorobenzyl)sulfamide | Addition of a second 4-Chloro group | 4.9 | 345.25 | 57.6 | High |

This table presents calculated molecular descriptors and predicted permeability for hypothetical analogues to demonstrate structure-property relationships.

Advanced Biophysical and Structural Characterization of N Benzyl N 4 Chlorobenzyl Sulfamide Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Binding with N-benzyl-N'-(4-chlorobenzyl)sulfamide

NMR spectroscopy is a powerful technique for studying ligand-target interactions in solution, providing details about which parts of the ligand and target are involved in the binding event.

Ligand-Observed NMR Experiments (e.g., Saturation Transfer Difference, NOESY)

Ligand-observed NMR experiments are particularly useful when the target macromolecule is large or when only small quantities are available. In these experiments, the NMR signals of the small molecule ligand are monitored. Techniques like Saturation Transfer Difference (STD) NMR involve irradiating the protein, causing its protons to become saturated. This saturation is then transferred to any bound ligands through spin diffusion. By comparing spectra with and without protein saturation, the protons of the ligand that are in closest proximity to the target can be identified, mapping the binding epitope. Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal the conformation of the ligand when it is bound to the target.

Protein-Observed NMR Experiments (e.g., Chemical Shift Perturbation Mapping)

In protein-observed NMR experiments, the protein is isotopically labeled (typically with ¹⁵N or ¹³C), and its signals are monitored upon titration with the ligand. Chemical Shift Perturbation (CSP) mapping, often using ¹H-¹⁵N HSQC spectra, tracks changes in the chemical shifts of the protein's backbone amides as the ligand is added. Residues in the binding site or those undergoing conformational changes upon ligand binding will show significant shifts, allowing for the precise mapping of the interaction site on the protein surface.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of this compound-Target Complexes

These high-resolution structural biology techniques provide a static, atomic-level picture of the ligand-target complex.

Determination of High-Resolution Co-crystal Structures

X-ray crystallography is a gold-standard method for determining the three-dimensional structure of molecules. drugtargetreview.com To study a ligand-target interaction, a co-crystal of the this compound bound to its target protein would be grown. drugtargetreview.com This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the complex, from which an atomic model can be built. youtube.com This model reveals the precise orientation and conformation of the ligand within the binding pocket.

Elucidation of Atomic-Level Binding Mechanisms and Conformational Changes

The high-resolution structure obtained from crystallography or cryo-EM allows for a detailed analysis of the binding mechanism. It reveals the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and salt bridges—that stabilize the complex. Furthermore, by comparing the structure of the complex to that of the unbound (apo) protein, any conformational changes that the target undergoes to accommodate the ligand can be identified, providing critical insights into the mechanism of action. youtube.com

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for this compound Binding Kinetics and Thermodynamics

ITC and SPR are label-free biophysical techniques that provide quantitative data on binding affinity, kinetics, and thermodynamics.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.govnih.gov In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. tainstruments.com The resulting heat changes are measured to determine the binding affinity (Kᴅ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. malvernpanalytical.comharvard.edu This provides a complete thermodynamic profile of the binding event. malvernpanalytical.com

Surface Plasmon Resonance (SPR) is an optical technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. nih.gov For an SPR experiment, the target protein is typically immobilized on the sensor surface, and a solution containing this compound is flowed over it. The binding and dissociation of the ligand are monitored over time, allowing for the determination of the association rate constant (kₐ), the dissociation rate constant (kᴅ), and the equilibrium dissociation constant (Kᴅ).

Measurement of Binding Affinity and Stoichiometry

Currently, there is a lack of published research detailing the binding affinity (often represented by the dissociation constant, Kd) and the stoichiometry of this compound with any specific biological target. Such studies would typically employ techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Fluorescence Spectroscopy to quantify the strength of the interaction and the ratio in which the compound binds to its target molecule. Without such experimental data, a quantitative measure of its binding affinity and the precise molecular ratio of its interactions remain undetermined.

Determination of Association and Dissociation Rate Constants

Similarly, the association (kon) and dissociation (koff) rate constants for the binding of this compound to a biological partner have not been documented in the accessible scientific literature. These kinetic parameters, which describe the speed at which the compound binds to and dissociates from its target, are crucial for understanding the dynamics of the interaction. Techniques such as Surface Plasmon Resonance (SPR) are commonly used to measure these constants. The absence of such studies means that the kinetic profile of this compound's interactions is yet to be characterized.

Further research is required to elucidate the biophysical properties of this compound and its interactions with biological systems. Such investigations would be invaluable for understanding its potential mechanism of action and for the development of any future applications.

Future Research Directions and Unexplored Avenues for N Benzyl N 4 Chlorobenzyl Sulfamide

Integration of N-benzyl-N'-(4-chlorobenzyl)sulfamide into Chemical Biology Probe Development

The development of chemical probes is a cornerstone of modern chemical biology, enabling the interrogation of complex biological systems. The this compound scaffold presents a viable starting point for the design and synthesis of such probes. Future research in this area could focus on incorporating reporter tags, such as fluorophores or biotin, onto the core structure. This would facilitate the visualization and identification of potential protein targets within a cellular context. Methodologies such as activity-based protein profiling (ABPP) could then be employed to identify specific enzymes or receptors that interact with these probes, thereby uncovering the compound's mechanism of action.

Exploration of Novel Biological Targets and Therapeutic Areas (pre-clinical)

The structural motifs present in this compound, namely the benzyl (B1604629) and 4-chlorobenzyl groups, are found in a variety of biologically active molecules. This suggests that the compound could interact with a range of biological targets. Pre-clinical investigations are warranted to explore its potential therapeutic applications. High-throughput screening (HTS) against diverse panels of enzymes, receptors, and ion channels could reveal novel biological activities. Based on the activities of structurally related sulfonamides, potential therapeutic areas for investigation could include oncology, neuroscience, and infectious diseases. Further structure-activity relationship (SAR) studies would be crucial in optimizing the compound for potency and selectivity against any identified targets.

Development of Advanced Methodologies for this compound Research

Advancing the study of this compound will necessitate the development and application of sophisticated research methodologies. In the realm of synthesis, novel catalytic methods could be explored to enable more efficient and diverse derivatization of the sulfamide (B24259) core. For target identification and validation, advanced techniques such as chemoproteomics, thermal shift assays, and computational docking studies could provide deeper insights into the molecular interactions of the compound. Furthermore, the development of robust analytical methods for quantifying the compound and its metabolites in biological matrices will be essential for future pharmacokinetic and pharmacodynamic studies.

Addressing Remaining Fundamental Research Questions and Challenges in the Study of this compound

As a relatively unexplored molecule, several fundamental research questions surrounding this compound remain. A primary challenge is the elucidation of its precise three-dimensional structure and conformational dynamics, which could be addressed through X-ray crystallography and NMR spectroscopy. Understanding its metabolic fate and identifying potential metabolites is another critical area of investigation. Key research questions to address include:

What are the primary metabolic pathways for this compound in vitro and in vivo?

What is its membrane permeability and potential for crossing the blood-brain barrier?

What are its off-target effects and potential for toxicity?

Answering these questions will provide a solid foundation for any future translational research.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-N'-(4-chlorobenzyl)sulfamide, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution between 4-chlorobenzyl chloride and sulfamide precursors under basic conditions. For example, refluxing with anhydrous potassium carbonate in ethanol (50 mL) for 6 hours yields intermediates with ~90% purity after recrystallization . Optimization includes monitoring reaction completion via TLC or colorimetric changes and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of sulfamide to benzyl halide). Catalytic bases like K₂CO₃ or NaOH enhance reactivity, but prolonged heating may lead to decomposition; thus, reaction times should be empirically validated .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- ¹H NMR : Analyze aromatic proton environments (δ 7.2–7.4 ppm for benzyl groups) and sulfamide NH signals (δ 5.5–6.0 ppm) .

- X-ray diffraction : Resolve bond angles and confirm stereochemistry, particularly for chiral variants. H-atoms are often refined using riding models (C–H 0.95–0.99 Å) .

- Mass spectrometry : Monitor molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to detect impurities .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if dust exposure is likely .

- Storage : Keep in airtight containers away from moisture to prevent hydrolysis. Store at 2–8°C in dark conditions .

- Decontamination : For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to limit decomposition into toxic gases (e.g., SO₂) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in anticonvulsant activity data for sulfamide derivatives across preclinical models?

- Methodological Answer : Contradictions often arise from model-specific mechanisms. For example, JNJ-26489112 inhibits voltage-gated Na⁺ and Ca²⁺ channels in rodents but may lack efficacy in primate models due to metabolic differences. To address this:

- Cross-validate assays : Use complementary models (e.g., maximal electroshock (MES) test, audiogenic seizures) .

- Pharmacokinetic profiling : Measure plasma half-life and blood-brain barrier penetration to correlate in vitro potency with in vivo efficacy .

- Dose optimization : Conduct dose-response studies to identify safety margins (e.g., ED₅₀ vs. TD₅₀) .

Q. What strategies improve the hydrolytic stability of this compound in aqueous formulations?

- Methodological Answer : Hydrolysis is pH-dependent and accelerated in acidic/basic media. Stabilization approaches include:

- Lyophilization : Remove water to prevent decomposition during storage .

- Excipient selection : Use non-ionic surfactants (e.g., polysorbate 80) to reduce interfacial reactivity .

- Structural modification : Introduce electron-withdrawing groups (e.g., nitro) to the benzyl ring to reduce sulfamide lability .

Q. How can stable isotope analysis trace the synthetic origin of this compound in forensic investigations?

- Methodological Answer : Isotopic ratios (e.g., δ¹³C, δ¹⁵N) in precursor materials (e.g., 4-chlorobenzyl chloride) vary by manufacturer. Steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。